An In-depth Technical Guide to the Core Chemical and Physical Properties of Benzofuran-4-ol
An In-depth Technical Guide to the Core Chemical and Physical Properties of Benzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-4-ol, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and furan ring with a hydroxyl group at the 4-position, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Benzofuran-4-ol, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance. The information is presented to support researchers, scientists, and drug development professionals in their endeavors to utilize this versatile molecule.
Chemical and Physical Properties
Table 1: Core Chemical and Physical Properties of Benzofuran-4-ol
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 134.13 g/mol | --INVALID-LINK-- |
| CAS Number | 480-97-7 | --INVALID-LINK-- |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not explicitly reported. | Data for derivatives suggest a crystalline solid nature. |
| Boiling Point | Not explicitly reported. | A predicted value for a fluorinated analog is 253.95 °C.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and benzene. | Based on the parent compound, benzofuran.[3] Specific quantitative data for Benzofuran-4-ol is not available. |
| pKa | Not explicitly reported. | A predicted value for a fluorinated analog is 8.78.[2] The phenolic hydroxyl group is expected to be weakly acidic. |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for Benzofuran-4-ol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.6 | d | ~2.0 |
| H-3 | ~6.8 | d | ~2.0 |
| H-5 | ~6.9 | d | ~8.0 |
| H-6 | ~7.2 | t | ~8.0 |
| H-7 | ~6.8 | d | ~8.0 |
| 4-OH | Variable | br s | - |
Note: These are estimated values based on general principles of NMR spectroscopy and data from similar benzofuran structures. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for Benzofuran-4-ol
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~105 |
| C-3a | ~120 |
| C-4 | ~155 |
| C-5 | ~110 |
| C-6 | ~125 |
| C-7 | ~115 |
| C-7a | ~150 |
Note: These are estimated values. The presence of the hydroxyl group significantly influences the chemical shifts of the aromatic carbons.
Table 4: Expected Mass Spectrometry Fragmentation of Benzofuran-4-ol
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 106 | [M - CO]⁺ |
| 78 | [C₆H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns in mass spectrometry are highly dependent on the ionization method and energy. The proposed fragments are based on common fragmentation pathways for phenolic and heterocyclic compounds.
Experimental Protocols
The synthesis of Benzofuran-4-ol can be achieved through various synthetic routes. One reported method involves the aromatization of 4-keto-4,5,6,7-tetrahydrobenzofuran.
Protocol 1: Synthesis of Benzofuran-4-ol from 4-Keto-4,5,6,7-tetrahydrobenzofuran [4]
Materials:
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4-Keto-4,5,6,7-tetrahydrobenzofuran
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Bromine
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Dry diethyl ether
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Lithium bromide
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Lithium carbonate
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Dimethylformamide (DMF)
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Water
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Alkaline solution (e.g., sodium bicarbonate solution)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran in dry diethyl ether.
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Slowly add 1.5 equivalents of bromine to the solution.
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After the addition is complete, quench the reaction by adding water.
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Wash the organic layer with an alkaline solution to remove any unreacted bromine and acidic byproducts.
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Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Evaporate the solvent to obtain the crude brominated intermediate.
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To the crude product, add lithium bromide and lithium carbonate in dimethylformamide.
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Heat the mixture to boiling and maintain the reflux until the reaction is complete (monitor by TLC).
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After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude Benzofuran-4-ol.
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Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Diagram 1: Synthesis of Benzofuran-4-ol
Caption: A two-step synthesis of Benzofuran-4-ol from 4-keto-4,5,6,7-tetrahydrobenzofuran.
Biological Significance and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[4] Benzofuran-4-ol, in particular, has been reported to be an inhibitor of human leukocyte 5-lipoxygenase.[4] The 5-lipoxygenase (5-LOX) pathway is a critical signaling cascade in the production of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.
Inhibition of 5-LOX by compounds like Benzofuran-4-ol can disrupt this pathway, leading to a reduction in the synthesis of leukotrienes and thereby exerting an anti-inflammatory effect.
Diagram 2: Simplified 5-Lipoxygenase Signaling Pathway and Inhibition by Benzofuran-4-ol
Caption: Inhibition of the 5-Lipoxygenase pathway by Benzofuran-4-ol, reducing inflammation.
Conclusion
Benzofuran-4-ol is a molecule of significant interest in the field of medicinal chemistry due to its inherent biological activity and its utility as a synthetic intermediate. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide provides a solid foundation of its known characteristics, a reliable synthetic protocol, and an understanding of its biological context. Further research to fully characterize this compound will undoubtedly facilitate its broader application in the development of novel therapeutics.
